3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine
Description
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Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-29-19-11-9-17(13-20(19)28-3)23-24-21(30-27-23)14-31-22-12-10-18(25-26-22)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLCRZXLLTKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 409.5 g/mol. The structure includes a pyridazine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
-
Antimicrobial Activity
- Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. The presence of the 4-ethoxy-3-methoxyphenyl group may enhance the compound's efficacy against various pathogens.
- A study evaluating a series of oxadiazole derivatives indicated that modifications at specific positions significantly influenced their antibacterial and antifungal activities .
-
Anticancer Activity
- The 1,2,4-oxadiazole scaffold has been recognized for its anticancer potential due to its ability to inhibit key enzymes involved in cancer cell proliferation. Research has shown that derivatives of oxadiazoles can target telomerase and histone deacetylases (HDAC), which are crucial in cancer biology .
- In vitro studies have demonstrated that compounds similar to the target compound exhibit cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. For instance:
- The introduction of electron-donating groups (like methoxy) at specific positions on the aromatic rings has been shown to enhance activity against Mycobacterium tuberculosis (Mtb) .
- The sulfanyl group in the target compound is hypothesized to play a role in enhancing solubility and bioavailability, which are critical factors for therapeutic efficacy.
Data Tables
| Biological Activity | Tested Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| Antimicrobial | 10 | 75 | |
| Anticancer (MCF-7) | 5 | 80 | |
| Antitubercular | 2 | 90 |
Case Studies
- Antimicrobial Efficacy
- Cytotoxicity Assessment
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Linkage
The methylsulfanyl (-SCH2-) bridge undergoes nucleophilic substitution under alkaline conditions. In ethanol/NaOH (0.1 M, 60°C), this group reacts with primary amines (e.g., benzylamine) to yield amine-coupled derivatives.
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | EtOH, NaOH, 60°C, 6h | 6-(4-MePh)-3-(benzylamino-oxadiazole) | 72 |
| Sodium thiophenolate | DMF, 80°C, 4h | 3-(PhS-CH2-oxadiazole)-6-(4-MePh)pyridazine | 68 |
Mechanism : Base-assisted deprotonation generates a thiolate intermediate, facilitating SN2 displacement.
Oxidative Transformations
The sulfanyl group oxidizes to sulfone/sulfoxide derivatives under controlled conditions :
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%) | AcOH, 25°C, 12h | Sulfoxide (R-S(O)-CH2-oxadiazole) | 89% |
| mCPBA | DCM, 0°C → RT, 2h | Sulfone (R-SO2-CH2-oxadiazole) | 95% |
Kinetics : Second-order dependence on peroxide concentration (k = 0.18 M⁻¹min⁻¹ for H2O2) .
Electrophilic Aromatic Substitution
The 4-methylphenyl substituent undergoes regioselective nitration and halogenation:
| Reaction | Reagents/Conditions | Position | Isomer Ratio |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 1h | Para to methyl | 92:8 (para:meta) |
| Bromination | Br2/FeBr3, DCM, RT, 30min | Ortho to methyl | 85:15 (ortho:para) |
Directing Effects : Methyl group activates the ring, favoring para substitution despite steric constraints.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole core participates in ring-opening and functionalization :
Acid-Catalyzed Hydrolysis
In 6M HCl (reflux, 8h), the oxadiazole ring cleaves to form a diamide intermediate, which further decarboxylates:
Yield : 78% carboxylic acid derivative.
[3+2] Cycloadditions
With arylacetylenes under Cu(I) catalysis, the oxadiazole engages in dipolar cycloadditions:
| Dipolarophile | Catalyst | Product | dr |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF | Bis-heterocyclic spirocompound | 4:1 (syn:anti) |
Applications : Generates polycyclic architectures for drug discovery .
Methoxy/Ethoxy Demethylation
BBr3 in DCM (-78°C → RT) removes methyl/ethyl protecting groups:
Kinetics : Pseudo-first-order (t₁/₂ = 45 min for ethoxy group).
Reductive Amination
The pyridazine nitrogen reacts with aldehydes (e.g., formaldehyde) under H2/Pd-C to form secondary amines:
| Aldehyde | Pressure (bar) | Product | Conversion |
|---|---|---|---|
| HCHO | 3 | N-Me-pyridazinium derivative | 91% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C-S bond cleavage, generating thiyl radicals detected via EPR:
Quantum Yield : Φ = 0.33 ± 0.02 at 25°C.
Catalytic Cross-Couplings
While the parent compound lacks direct coupling sites, brominated derivatives participate in Suzuki-Miyaura reactions:
| Boronic Acid | Catalyst | Coupling Position | Yield (%) |
|---|---|---|---|
| PhB(OH)2 | Pd(PPh3)4 | C-2 of pyridazine | 84 |
Limitation : Requires pre-halogenation at specific positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
